molecular formula C25H27N3O B195246 4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 138401-24-8

4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile

Cat. No. B195246
M. Wt: 385.5 g/mol
InChI Key: KWEQEHOPDHARIA-UHFFFAOYSA-N
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Patent
US06162922

Procedure details

A mixture of 37 g, (160 mmoles) of 2-butyl-1,3-diazaspiro [4.4]nonan-4-one, hydrochloride, 1.7 mL of a 75% aqueous solution of methyl tributylammonium chloride, 125 mL of a 33% (10 N) aqueous solution of sodium hydroxide and 125 mL of methylene chloride was vigorously stirred at room temperature for five minutes. To this vigorously stirred mixture was added a solution of 44.34 g (163.6 mmoles as determined quantitatively by HPLC) of 4'-(bromomethyl) [1,1'-biphenyl]-2-carbonitrile in 400 mL of methylene chloride over a period of 40 to 60 minutes. After that, the phases were separated and the organic phase was washed twice with 100 mL of water. Then the organic phase was evaporated under reduced pressure to give an oily residue. The oily residue was dissolved in 250 mL of methyl-tertiarybutyl ether and the resulting solution was treated with 110 mL of concentrated HCl at a temperature below 40° C. Then the biphasic mixture was stirred for 10 minutes, allowed to settle and the phases separated. The aqueous acidic phase was washed once with 150 mL of methyl-tertiarybutyl ether. Then the aqueous acidic phase was divided into two equal portions and one portion was used for crystallization. To one stirred portion were added 25 mL of DMF and 25 mL of methyl-tertiarybutyl ether and 55 mL of 33% aqueous sodium hydroxide over a period of two to three hours. The slurry was allowed to stir overnight and then a total of 50 mL of water was added to the slurry and the slurry additionally stirred for 45 minutes. After that the slurry was cooled to 0° C. in an ice bath for 35 minutes and filtered. The wet cake remaining on the filter paper was washed once with a mixture of 90 mL/10 mL of water and methyl-tertiarybutyl ether. Then the cake was dried in a vacuum oven at 40° C. and at pressure of 2.3 mm Hg to give 23.3 g (yield 75.4%) of the title compound having a laboratory HPLC of HI of 99.8.
Name
2-butyl-1,3-diazaspiro [4.4]nonan-4-one, hydrochloride
Quantity
160 mmol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
110 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
75.4%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([CH:6]1[NH:10][C:9](=[O:11])[C:8]2([CH2:15][CH2:14][CH2:13][CH2:12]2)[NH:7]1)[CH2:3][CH2:4][CH3:5].[OH-].[Na+].Br[CH2:19][C:20]1[CH:25]=[CH:24][C:23]([C:26]2[C:27]([C:32]#[N:33])=[CH:28][CH:29]=[CH:30][CH:31]=2)=[CH:22][CH:21]=1.Cl>[Cl-].C[N+](CCCC)(CCCC)CCCC.C(Cl)Cl.COC(C)(C)C>[CH2:2]([C:6]1[N:10]([CH2:19][C:20]2[CH:21]=[CH:22][C:23]([C:26]3[C:27]([C:32]#[N:33])=[CH:28][CH:29]=[CH:30][CH:31]=3)=[CH:24][CH:25]=2)[C:9](=[O:11])[C:8]2([CH2:15][CH2:14][CH2:13][CH2:12]2)[N:7]=1)[CH2:3][CH2:4][CH3:5] |f:0.1,2.3,6.7|

Inputs

Step One
Name
2-butyl-1,3-diazaspiro [4.4]nonan-4-one, hydrochloride
Quantity
160 mmol
Type
reactant
Smiles
Cl.C(CCC)C1NC2(C(N1)=O)CCCC2
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C[N+](CCCC)(CCCC)CCCC
Name
Quantity
125 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C=1C(=CC=CC1)C#N
Step Three
Name
Quantity
110 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was vigorously stirred at room temperature for five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this vigorously stirred mixture was added a solution of 44.34 g (163.6 mmoles
CUSTOM
Type
CUSTOM
Details
of 40 to 60 minutes
Duration
50 (± 10) min
CUSTOM
Type
CUSTOM
Details
After that, the phases were separated
WASH
Type
WASH
Details
the organic phase was washed twice with 100 mL of water
CUSTOM
Type
CUSTOM
Details
Then the organic phase was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oily residue
STIRRING
Type
STIRRING
Details
Then the biphasic mixture was stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the phases separated
WASH
Type
WASH
Details
The aqueous acidic phase was washed once with 150 mL of methyl-tertiarybutyl ether
CUSTOM
Type
CUSTOM
Details
was used for crystallization
ADDITION
Type
ADDITION
Details
To one stirred portion were added 25 mL of DMF and 25 mL of methyl-tertiarybutyl ether and 55 mL of 33% aqueous sodium hydroxide over a period of two to three hours
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
a total of 50 mL of water was added to the slurry
STIRRING
Type
STIRRING
Details
the slurry additionally stirred for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
After that the slurry was cooled to 0° C. in an ice bath for 35 minutes
Duration
35 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
was washed once with a mixture of 90 mL/10 mL of water and methyl-tertiarybutyl ether
CUSTOM
Type
CUSTOM
Details
Then the cake was dried in a vacuum oven at 40° C. and at pressure of 2.3 mm Hg

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(CCC)C1=NC2(C(N1CC1=CC=C(C=C1)C=1C(=CC=CC1)C#N)=O)CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 23.3 g
YIELD: PERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.